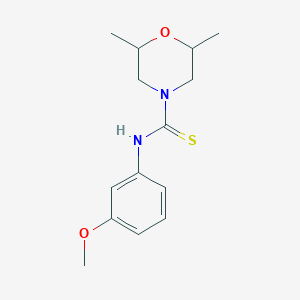
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide, also known as CEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CEP is a pyrazole derivative that has been synthesized through different methods and has shown promising results in scientific research.
Mecanismo De Acción
The exact mechanism of action of 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. This compound has also been found to modulate the expression of various genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the expression of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, and to reduce the production of reactive oxygen species (ROS). This compound has also been found to induce apoptosis in cancer cells and to inhibit angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been found to exhibit low toxicity and has a favorable pharmacokinetic profile. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide. One potential area of research is the development of this compound-based therapeutics for the treatment of neurodegenerative diseases. Another area of research is the study of the effects of this compound on the immune system and its potential use in treating autoimmune diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential use in cancer therapy.
Métodos De Síntesis
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide can be synthesized through different methods, including the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form 4-methoxyphenylhydrazine, followed by the reaction of the resulting compound with 1-(2-bromoethyl)pyridinium bromide to produce 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N-phenyl-1H-pyrazole-4-carboxamide. The final compound, this compound, is obtained through the reaction of the intermediate compound with diphenylamine.
Aplicaciones Científicas De Investigación
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. This compound has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-32-23-15-13-20(14-16-23)25-24(19-29(28-25)18-8-17-27)26(31)30(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-7,9-16,19H,8,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHBWODDNFCVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{(3,4-dimethoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate](/img/structure/B5013376.png)
![N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)-2-phenylacetamide](/img/structure/B5013378.png)

![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]pyrrolidine](/img/structure/B5013389.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B5013403.png)
![2-chloro-N-[2-(1,2,5-thiadiazol-3-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5013419.png)

![5-acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5013432.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5013454.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5013457.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)-2-furamide](/img/structure/B5013460.png)
![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5013462.png)
![2-(4-methoxyphenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B5013474.png)